
tert-butyl (3R,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3R,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of difluoromethyl and tert-butyl groups in the molecule may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoromethyl Group: This step may involve the use of difluoromethylating agents under specific conditions.
Esterification: The carboxylate group can be introduced through esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate will depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3R,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylate
- tert-butyl (3R,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- tert-butyl (3R,4S)-4-(methyl)pyrrolidine-3-carboxylate
Uniqueness
The presence of the difluoromethyl group in tert-butyl (3R,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate may impart unique chemical and biological properties compared to similar compounds. These properties may include differences in reactivity, stability, and biological activity.
Conclusion
This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it an interesting subject for further research and development.
Properties
Molecular Formula |
C10H17F2NO2 |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
NELXAXGZHDIZMC-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CNC[C@H]1C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


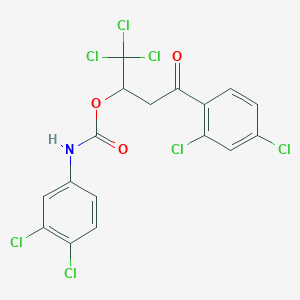
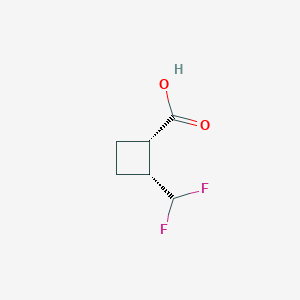
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
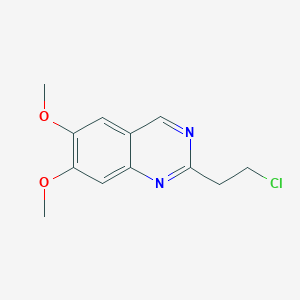

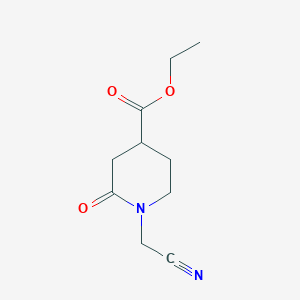
![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)


![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)

![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
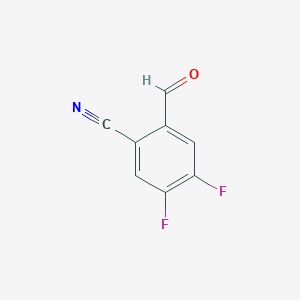
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
